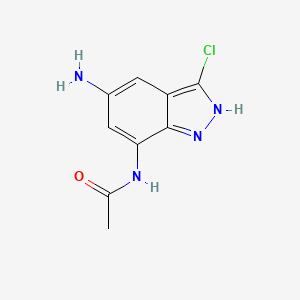
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N-N bond formation
Industrial Production Methods
Industrial production of indazole derivatives often involves optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are commonly used due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.
Applications De Recherche Scientifique
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Amino-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-bromo-1H-indazol-7-yl)acetamide
- N-(5-Amino-3-fluoro-1H-indazol-7-yl)acetamide
Uniqueness
N-(5-Amino-3-chloro-1H-indazol-7-yl)acetamide is unique due to the presence of both amino and chloro substituents on the indazole core. This combination of functional groups can enhance its biological activity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
953411-47-7 |
|---|---|
Formule moléculaire |
C9H9ClN4O |
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
N-(5-amino-3-chloro-2H-indazol-7-yl)acetamide |
InChI |
InChI=1S/C9H9ClN4O/c1-4(15)12-7-3-5(11)2-6-8(7)13-14-9(6)10/h2-3H,11H2,1H3,(H,12,15)(H,13,14) |
Clé InChI |
YITPOYDOZZLJKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















